molecular formula C12H15NO2 B034846 2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol CAS No. 103810-34-0

2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol

Cat. No.: B034846
CAS No.: 103810-34-0
M. Wt: 205.25 g/mol
InChI Key: FZNZAEQAIHBIEL-UHFFFAOYSA-N
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Description

2-Methyl-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole-6,7-diol is a complex organic compound with the molecular formula C12H15NO2 and a molecular weight of 205.25 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method for synthesizing indeno[1,2-c]pyrrole derivatives involves a cascade process using diketene and ninhydrin (indane-1,2,3-trione) along with primary amines . This multicomponent reaction is notable for its operational simplicity, tolerance of various functional groups, and the ability to proceed under uncatalyzed conditions. The products are typically isolated by decantation, eliminating the need for column chromatography .

Industrial Production Methods

The operational simplicity and efficient usage of reactants make this compound a candidate for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

Indeno[1,2-c]pyrrole derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Reduction of functional groups to simpler forms.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include diketene, ninhydrin, and primary amines . The reactions often proceed under mild conditions without the need for catalysts, making them accessible for various applications.

Major Products

The major products formed from these reactions are typically indeno[1,2-c]pyrrole derivatives with various functional groups, depending on the specific reagents and conditions used .

Scientific Research Applications

Indeno[1,2-c]pyrrole-6,7-diol and its derivatives have shown promise in several scientific research areas:

    Chemistry: Used as building blocks for synthesizing more complex molecules.

    Medicine: Investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for indeno[1,2-c]pyrrole-6,7-diol involves interactions with various molecular targets and pathways. While specific details are not fully elucidated, the compound’s structure suggests it may interact with enzymes and receptors involved in biological processes . Further research is needed to fully understand its molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

    Indeno[1,2-b]pyrroles: Share a similar core structure but differ in the arrangement of functional groups.

    Indeno[1,2-b]furans: Another related class with oxygen-containing rings.

Uniqueness

Indeno[1,2-c]pyrrole-6,7-diol stands out due to its specific diol functional groups and hexahydro structure, which may confer unique biological activities and chemical reactivity compared to other indeno-pyrrole derivatives .

Properties

CAS No.

103810-34-0

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-methyl-3,3a,4,8b-tetrahydro-1H-indeno[1,2-c]pyrrole-5,6-diol

InChI

InChI=1S/C12H15NO2/c1-13-5-7-4-9-8(10(7)6-13)2-3-11(14)12(9)15/h2-3,7,10,14-15H,4-6H2,1H3

InChI Key

FZNZAEQAIHBIEL-UHFFFAOYSA-N

SMILES

CN1CC2CC3=C(C2C1)C=CC(=C3O)O

Canonical SMILES

CN1CC2CC3=C(C2C1)C=CC(=C3O)O

Synonyms

Indeno[1,2-c]pyrrole-6,7-diol, 1,2,3,3a,8,8a-hexahydro-2-methyl- (9CI)

Origin of Product

United States

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